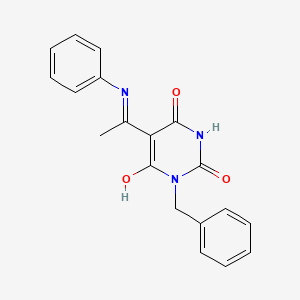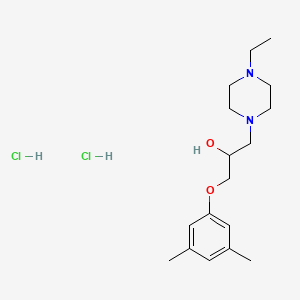
5-(1-anilinoethylidene)-1-benzyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-anilinoethylidene)-1-benzyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ABT-737 and is a member of the family of BH3 mimetics.
Wirkmechanismus
5-(1-anilinoethylidene)-1-benzyl-2,4,6(1H,3H,5H)-pyrimidinetrione works by mimicking the action of the BH3-only proteins, which are responsible for inducing apoptosis in cells. This compound binds to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, thereby preventing them from inhibiting the pro-apoptotic proteins. This leads to the activation of the pro-apoptotic proteins, which ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(1-anilinoethylidene)-1-benzyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. This compound has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, thereby increasing their effectiveness.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(1-anilinoethylidene)-1-benzyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its selectivity towards cancer cells. This allows for the study of its effects on cancer cells without affecting normal cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(1-anilinoethylidene)-1-benzyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is the development of more potent BH3 mimetics that can overcome the resistance of cancer cells to apoptosis. Another area of research is the study of the combination of this compound with other chemotherapeutic agents to determine their synergistic effects. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound in vivo is an important area of research that can inform its potential clinical applications.
Synthesemethoden
The synthesis of 5-(1-anilinoethylidene)-1-benzyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation of 4-hydroxycoumarin with aniline, followed by the reaction of the resulting product with benzaldehyde. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(1-anilinoethylidene)-1-benzyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
1-benzyl-6-hydroxy-5-(C-methyl-N-phenylcarbonimidoyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13(20-15-10-6-3-7-11-15)16-17(23)21-19(25)22(18(16)24)12-14-8-4-2-5-9-14/h2-11,24H,12H2,1H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQZCLMJCCBRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1)C2=C(N(C(=O)NC2=O)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5138542.png)

methyl]phosphonate](/img/structure/B5138552.png)
![methyl 2-(5-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5138554.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5138560.png)
![ethyl 4-{[2-(dimethylamino)ethyl]amino}-2,6-dimethylnicotinate dihydrochloride](/img/structure/B5138564.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5138570.png)

![4-bromo-3-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5138584.png)
![3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5138586.png)
![N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5138589.png)
![N-(3-cyclopentylpropyl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5138596.png)
![N-(4-fluorophenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5138606.png)
